5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-11-9-13(19-22-11)15(21)18-14(10-20-16-7-8-17-20)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLMPCFNWODBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.
Coupling Reactions: The final step involves coupling the triazole and isoxazole intermediates with a phenyl group and a carboxamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to 5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide. For instance:
- Inhibition Against Bacteria : Related compounds have demonstrated significant inhibition rates against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 30 µM to 80 µM, indicating effective antibacterial properties .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cytotoxicity Testing : Research has shown that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. For example, one study reported a significant reduction in cell viability (up to 75% inhibition) at concentrations of 50 µg/ml after 48 hours of exposure .
Case Studies
| Study | Findings | |
|---|---|---|
| Antimicrobial Study | Investigated the antibacterial effects against various strains. | Showed promising results with MIC values indicating effective inhibition against Gram-positive bacteria. |
| Cytotoxicity Testing | Evaluated the effects on AMJ13 breast cancer cell lines. | Significant cytotoxic effects observed at specific concentrations, suggesting potential for therapeutic use. |
| Mechanistic Insights | Explored enzyme interactions and receptor modulation pathways. | Identified potential pathways for therapeutic intervention in cancer treatment. |
Synthesis and Structural Elucidation
The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole ring followed by the introduction of the triazole moiety. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Research Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for and , involving coupling reactions between isoxazole carboxylic acids and amine derivatives.
- Pharmacokinetics : The triazole-phenyl combination may improve metabolic stability over thiazole or alkyl-substituted analogs, as triazoles resist oxidative degradation .
Biological Activity
5-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C15H16N4O2
- Molecular Weight : 284.31 g/mol
- CAS Number : 956317-36-5
The compound features a unique combination of an isoxazole moiety and a triazole ring, which are known for their diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of triazole have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound has been found to increase p53 expression and caspase-3 cleavage in cancer cell lines, leading to enhanced apoptosis .
- Cell Cycle Arrest : Certain analogs have demonstrated the ability to halt the cell cycle at specific phases, contributing to their anticancer efficacy .
- Inhibition of Tumor Growth : In vitro studies indicated that related compounds exhibited significant growth inhibition against various cancer cell lines, including MCF-7 and HeLa cells .
Biological Activity Overview
Case Studies
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value of 49.85 μM against A549 lung cancer cells, indicating moderate potency .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of related triazole compounds. The results showed effective inhibition against Gram-positive bacteria, suggesting potential use in treating bacterial infections .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
